

Application Note: Quantification of Tafluprost Acid in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: 15-OH Tafluprost

Cat. No.: B15570769

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Introduction

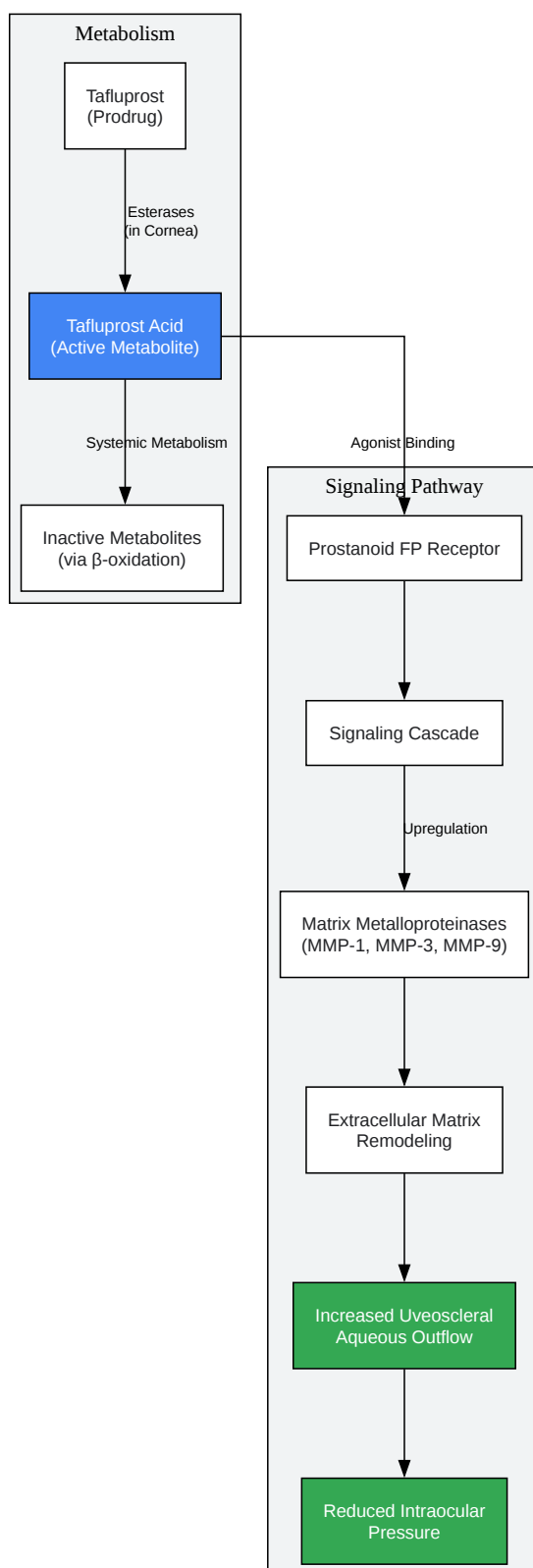
Tafluprost is a prostaglandin F2 α analog used in the management of open-angle glaucoma and ocular hypertension.[1] As an isopropyl ester prodrug, it is rapidly hydrolyzed in the eye to its biologically active metabolite, tafluprost acid.[2][3] This active form effectively lowers intraocular pressure by enhancing the uveoscleral outflow of aqueous humor.[2] Given the low concentrations of tafluprost acid in systemic circulation following topical administration, a highly sensitive and selective analytical method is imperative for accurate quantification in biological matrices, which is essential for pharmacokinetic, toxicokinetic, and clinical investigations.[3][4]

This document provides a detailed protocol for the analysis of tafluprost acid in biological matrices, primarily human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein employs liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision, consistent with regulatory guidelines.[2][5]

Signaling Pathway and Metabolism

Tafluprost, upon administration, undergoes hydrolysis by esterases, primarily in the cornea, to form its active metabolite, tafluprost acid.[2][3] Tafluprost acid then acts as a selective agonist at the prostanoid FP receptor.[6] The activation of this G-protein coupled receptor is believed to initiate a signaling cascade that upregulates matrix metalloproteinases (MMPs).[6] This leads to

remodeling of the extracellular matrix in the ciliary muscle, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure.[6] Systemically, tafluprost acid is further metabolized through fatty acid β -oxidation.





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